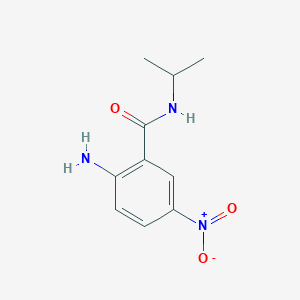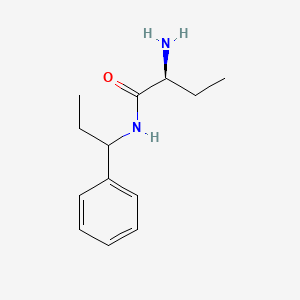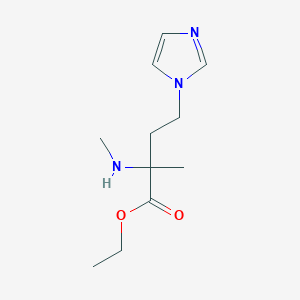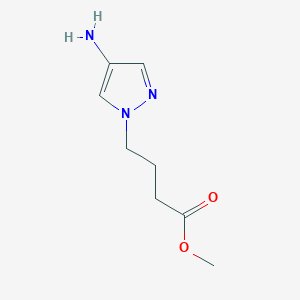
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is an organic compound with the molecular formula C13H19NO3. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a butanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with a suitable amine and esterifying agent. One common method involves the use of a reductive amination process, where the aldehyde is first reacted with an amine to form an imine intermediate, which is then reduced to the corresponding amine. The final step involves esterification to form the butanoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and methyl groups may affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-4-(2-methoxyphenyl)butanoate
- Methyl 4-amino-4-(2-methylphenyl)butanoate
- Methyl 4-amino-4-(2-methoxy-5-chlorophenyl)butanoate
Uniqueness
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the aromatic ring differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate |
InChI |
InChI=1S/C13H19NO3/c1-9-4-6-12(16-2)10(8-9)11(14)5-7-13(15)17-3/h4,6,8,11H,5,7,14H2,1-3H3 |
Clave InChI |
YJNBHFQQNFFAPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(CCC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)

![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)

![2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13543906.png)

